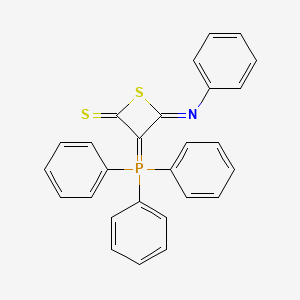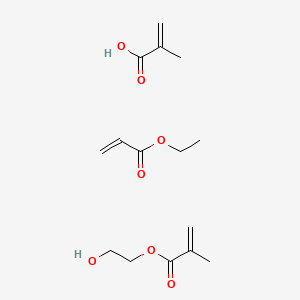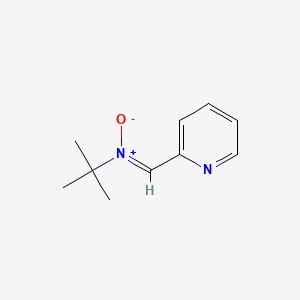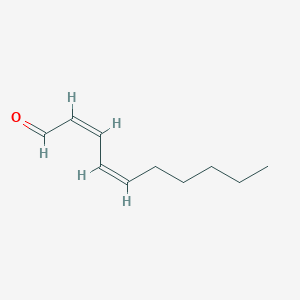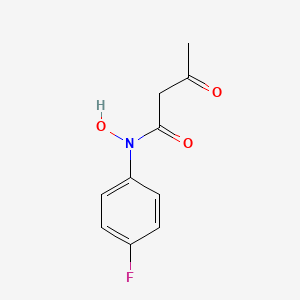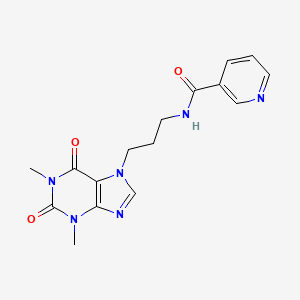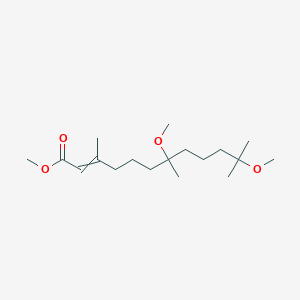
Methyl 7,11-dimethoxy-3,7,11-trimethyldodec-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7,11-dimethoxy-3,7,11-trimethyldodec-2-enoate is an organic compound with the molecular formula C18H34O4 It is characterized by its ester functional group and multiple methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7,11-dimethoxy-3,7,11-trimethyldodec-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7,11-dimethoxy-3,7,11-trimethyldodec-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 7,11-dimethoxy-3,7,11-trimethyldodec-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 7,11-dimethoxy-3,7,11-trimethyldodec-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. The methoxy groups may participate in various biochemical pathways, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Isopropyl 11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate
- 11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid
Uniqueness
Methyl 7,11-dimethoxy-3,7,11-trimethyldodec-2-enoate is unique due to its specific ester and methoxy functional groups, which confer distinct chemical properties and reactivity compared to similar compounds. Its structure allows for diverse applications in various scientific fields.
Propriétés
Numéro CAS |
66487-12-5 |
|---|---|
Formule moléculaire |
C18H34O4 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
methyl 7,11-dimethoxy-3,7,11-trimethyldodec-2-enoate |
InChI |
InChI=1S/C18H34O4/c1-15(14-16(19)20-5)10-8-12-18(4,22-7)13-9-11-17(2,3)21-6/h14H,8-13H2,1-7H3 |
Clé InChI |
FDMCGGVDZXBZCW-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)OC)CCCC(C)(CCCC(C)(C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


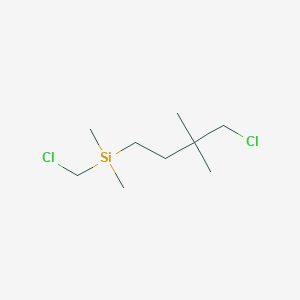
![dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium](/img/structure/B14477782.png)
![Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B14477784.png)
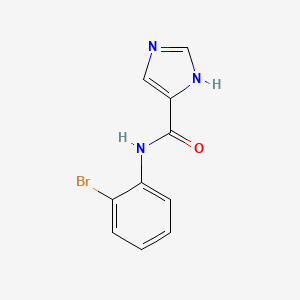
![[(2-Bromohexadecyl)selanyl]benzene](/img/structure/B14477794.png)
![(E)-but-2-enedioic acid;1-[2-[2-(4-chlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine](/img/structure/B14477798.png)
